molecular formula C4H12N2 B046682 Putrescine CAS No. 110-60-1

Putrescine

Cat. No. B046682
CAS RN: 110-60-1
M. Wt: 88.15 g/mol
InChI Key: KIDHWZJUCRJVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Putrescine synthesis involves several enzymatic reactions. It can be synthesized directly from ornithine by ornithine decarboxylase (ODC) or indirectly from arginine via arginine decarboxylase (ADC). A recent study highlights the metabolic engineering of Escherichia coli for the production of putrescine, showing the potential for bio-based production from renewable resources (Qian et al., 2009). Additionally, research on the synthesis of putrescine under possible primitive Earth conditions suggests its prebiotic significance (Wong et al., 2005).

Molecular Structure Analysis

The molecular structure of putrescine consists of a four-carbon chain with amino groups at both ends. This simple structure is fundamental to its biological functions and its ability to be transformed into more complex polyamines, such as spermidine and spermine, through enzymatic methylation and aminopropyl transfer reactions.

Chemical Reactions and Properties

Putrescine participates in various chemical reactions, primarily involving its amino groups. It can be converted into N-methylputrescine by putrescine N-methyltransferase, an early step in the biosynthetic pathway of alkaloids like nicotine (Biastoff et al., 2009). This process demonstrates the role of putrescine as a precursor in the synthesis of biologically active compounds.

Scientific Research Applications

Agricultural Applications

Putrescine has been identified as a key component in enhancing agricultural productivity and food preservation. Research has highlighted its role in extending the shelf life of fruits by modulating their postharvest physiology. Applications of putrescine, along with spermidine and spermine, have been shown to reduce respiration rates, delay ethylene production, and improve fruit firmness and quality attributes, thereby extending shelf life without harming the environment (Sharma et al., 2017). Furthermore, putrescine plays a significant role in mitigating the effects of abiotic stresses on plants, aiding in stress tolerance and potentially improving crop resilience to climate change (Thomas et al., 2020).

Food Safety and Quality

In the context of food safety and quality, the presence and metabolism of putrescine have been studied extensively. It acts as an indicator of food spoilage, especially in protein-rich foods, and is involved in the potentiation of histamine toxicity, which is a concern in food poisoning (Bulushi et al., 2009). Understanding the formation and presence of putrescine in foods has implications for dietary recommendations, particularly in the context of histamine intolerance (Sánchez-Pérez et al., 2018).

Health and Disease Management

Putrescine's role in health and disease management has been a subject of interest, particularly in cancer research. Its metabolism is closely linked to cell proliferation and differentiation, making it a target for cancer chemoprevention (Seiler et al., 1998). Additionally, research into the biological roles of dietary polyamines, including putrescine, suggests their significant involvement in promoting health and potentially aiding in recovery post-operation, during wound healing, and in the growth and development of neonates (Kalač & Krausová, 2005).

Novel Therapeutic Potentials

Emerging research points to putrescine's potential in novel therapeutic applications, such as its role in enhancing the efficacy of morphine analgesia and reducing dependence, highlighting the broader implications of polyamines in medical science (Regunathan, 2006).

Safety And Hazards

Putrescine is a toxic diamine . It is formed by putrefaction from the decarboxylation of arginine and ornithine . It is toxic at high doses . Putrescine is also potentially carcinogenic .

Future Directions

Future research on Putrescine could focus on understanding the precise nature of the threat produced by Putrescine . Another direction could be to improve the methods of VOCs detection and analysis to be used in modern forensic diagnostics and improve the methods of training dogs for forensic applications .

properties

IUPAC Name

butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDHWZJUCRJVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041107
Record name Putrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a strong odor like piperidine; mp = 23-24 deg C; [Merck Index] White solid; mp = 26.8 deg C; [EFSA: DAR - Vol. 1] White hygroscopic solid with an odor like amines; mp = 25-28 deg C; [Alfa Aesar MSDS], Solid
Record name Putrescine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17006
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Putrescine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001414
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

158.5 °C
Record name Putrescine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01917
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Putrescine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in water with strongly basic reaction, Very soluble in water
Record name Putrescine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.877 g/cu cm at 25 °C
Record name Putrescine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

4.12 [mmHg]
Record name Putrescine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17006
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,4-Diaminobutane

Color/Form

Colorless oil, Colorless crystals, Leaflets

CAS RN

110-60-1
Record name Putrescine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Putrescine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Putrescine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01917
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name putrescine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Butanediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Putrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PUTRESCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10TVZ52E4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Putrescine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Putrescine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001414
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

27.5 °C
Record name Putrescine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01917
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Putrescine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Putrescine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001414
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Putrescine
Reactant of Route 2
Putrescine
Reactant of Route 3
Putrescine
Reactant of Route 4
Putrescine
Reactant of Route 5
Reactant of Route 5
Putrescine
Reactant of Route 6
Reactant of Route 6
Putrescine

Citations

For This Compound
124,000
Citations
J Cui, I Pottosin, E Lamade… - Plant, Cell & …, 2020 - Wiley Online Library
… with putrescine concentration found in plant tissues. We hypothesize that the massive increase of putrescine upon K + starvation plays an adaptive role. A distinction of putrescine …
Number of citations: 54 onlinelibrary.wiley.com
CW Tabor, H Tabor - Annual review of biochemistry, 1976 - annualreviews.org
286 TABOR & TABOR past 25 yearsl the biosynthetic pathways have been elucidated, and many studies have been carried out that clearly indicate that these amines are …
Number of citations: 518 www.annualreviews.org
BJ Shelp, GG Bozzo, CP Trobacher, A Zarei… - Plant Science, 2012 - Elsevier
… other than putrescine availability. It is hypothesized that the catabolism of putrescine to GABA … for investigating the relative contribution of putrescine and glutamate to GABA production. …
Number of citations: 291 www.sciencedirect.com
CS Coleman, G Hu, AE Pegg - Biochemical Journal, 2004 - portlandpress.com
… de novo putrescine biosynthesis in mammals. Alternative pathways to generate putrescine that … It has been suggested that an ADC-mediated pathway may generate putrescine via …
Number of citations: 114 portlandpress.com
M Serrano, D Martinez-Romero, F Guillen… - Postharvest Biology and …, 2003 - Elsevier
… putrescine, and then stored at 20C. Storage duration was different for each cultivar, but the effect of putrescine in … In addition, putrescine-treated plums showed delay and/or reduction on …
Number of citations: 195 www.sciencedirect.com
J Schneider, VF Wendisch - Applied microbiology and biotechnology, 2010 - Springer
… for putrescine production. C. glutamicum grew well in the presence of up to 500 mM of putrescine… by 39% was observed at 750 mM of putrescine. C. glutamicum was enabled to produce …
Number of citations: 221 link.springer.com
N Seiler, MJ Al-Therib - Biochemical Journal, 1974 - portlandpress.com
In contrast with putrescine (1,4-diaminobutane), which is a substrate of diamine oxidase, … mammalian brain for putrescine is shown, which comprises acetylation of putrescine, oxidative …
Number of citations: 236 portlandpress.com
DR Morris, AB Pardee - Journal of Biological Chemistry, 1966 - ASBMB
… With this in mind, we have initiated a study of the biosynthesis of putrescine, the basic unit … putrescine biosynthesis under nonspecialized culture conditions. The first route of putrescine …
Number of citations: 219 www.jbc.org
GF Munro, K Hercules, J Morgan… - Journal of Biological …, 1972 - ASBMB
Putrescine is the polyamine present in highest concentration in Escherichia coli; however, few specific functions for it are known. We found that cells growing in nutrient broth …
Number of citations: 196 www.jbc.org
FJ Richards, RG Coleman - Nature, 1952 - nature.com
THE identification of primary effects of potassium in plant cells has proved to be one of the most elusive problems in mineral nutrition. Many widespread physiological disturbances …
Number of citations: 261 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.